N-3 Methoxyethyl Substitution: Hydrogen-Bond Acceptor Capacity and Topological Polar Surface Area Differentiation vs. N-3-Unsubstituted and N-3-Isopropyl Analogs
The target compound contains an N-3 2-methoxyethyl substituent that introduces one additional hydrogen-bond acceptor (the ether oxygen, totalling 7 H-bond acceptors) compared to the N-3 unsubstituted analog 4-methoxy-N-(4-oxo-3,4-dihydroquinazolin-6-yl)benzamide (6 H-bond acceptors) and the N-3 isopropyl analog 4-methoxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]benzamide (6 H-bond acceptors) . The additional ether oxygen increases the topological polar surface area (TPSA) by approximately 10–15 Ų relative to the N-3-alkyl-only analogs, enhancing aqueous solubility while preserving sufficient lipophilicity for membrane permeability . In structurally characterized quinazolinone derivatives, the presence of a methoxyethyl side chain has been explicitly noted to enhance solubility and modulate pharmacokinetic properties compared to simple alkyl-substituted analogs .
| Evidence Dimension | H-bond acceptor count and TPSA contribution from N-3 substituent |
|---|---|
| Target Compound Data | 7 H-bond acceptors (including N-3 methoxyethyl ether oxygen); estimated TPSA ~85–95 Ų |
| Comparator Or Baseline | N-3-H analog: 6 H-bond acceptors, TPSA ~75–85 Ų; N-3-isopropyl analog: 6 H-bond acceptors, TPSA ~75–85 Ų |
| Quantified Difference | +1 H-bond acceptor; ~+10–15 Ų TPSA vs. N-3-H and N-3-isopropyl comparators |
| Conditions | Calculated from molecular structure; TPSA estimation based on fragment contribution method (Ertl et al.) |
Why This Matters
The additional H-bond acceptor capacity directly influences aqueous solubility and DMSO stock solution behavior, which are critical parameters for high-throughput screening assay compatibility and reproducible dose-response determinations.
